molecular formula C26H29Cl3N2OS B14323686 Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-, dihydrochloride, hydrate CAS No. 101040-86-2

Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-, dihydrochloride, hydrate

Cat. No.: B14323686
CAS No.: 101040-86-2
M. Wt: 523.9 g/mol
InChI Key: LPQQWHXFTMLTMN-UHFFFAOYSA-N
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Description

Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-, dihydrochloride, hydrate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophilic agents. For this specific compound, the synthetic route may involve:

    Formation of the dibenzo(b,f)thiepin core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Chlorination: Introduction of the chlorine atom at the 8th position.

    Attachment of the phenoxyethyl group: This step may involve nucleophilic substitution reactions.

    Formation of the dihydrochloride salt: This is typically done by treating the free base with hydrochloric acid.

    Hydration: The final step involves the incorporation of water molecules to form the hydrate.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiepin ring.

    Reduction: Reduction reactions may target the double bonds or the aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, piperazine derivatives are often studied for their interactions with various biological targets, including enzymes and receptors.

Medicine

Medicinally, piperazine derivatives are explored for their potential therapeutic effects, such as antipsychotic, antihistaminic, and anti-inflammatory activities.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of piperazine derivatives typically involves interaction with specific molecular targets, such as neurotransmitter receptors or ion channels. This interaction can modulate the activity of these targets, leading to the observed pharmacological effects. The exact pathways involved may vary depending on the specific structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Piperazine, 1-(10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-phenoxyethyl)-, dihydrochloride
  • Piperazine, 1-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-4-(2-methoxyethyl)-, dihydrochloride

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity. The presence of the chlorine atom and the phenoxyethyl group may confer distinct properties compared to other piperazine derivatives.

Properties

CAS No.

101040-86-2

Molecular Formula

C26H29Cl3N2OS

Molecular Weight

523.9 g/mol

IUPAC Name

1-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-(2-phenoxyethyl)piperazine;dihydrochloride

InChI

InChI=1S/C26H27ClN2OS.2ClH/c27-21-10-11-26-23(19-21)24(18-20-6-4-5-9-25(20)31-26)29-14-12-28(13-15-29)16-17-30-22-7-2-1-3-8-22;;/h1-11,19,24H,12-18H2;2*1H

InChI Key

LPQQWHXFTMLTMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl.Cl.Cl

Origin of Product

United States

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